molecular formula C12H9F3N2O8 B2870774 Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate CAS No. 865658-18-0

Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate

Cat. No.: B2870774
CAS No.: 865658-18-0
M. Wt: 366.205
InChI Key: JKMZBBUTIMVZME-UHFFFAOYSA-N
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Description

Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate is a nitroaromatic malonate ester characterized by a central benzene ring substituted with two nitro groups (-NO₂) at positions 2 and 6, a trifluoromethyl (-CF₃) group at position 4, and a dimethyl malonate moiety at position 1. This compound is synthesized via nucleophilic aromatic substitution (SNAr), where the malonate anion reacts with a halogenated nitroarene precursor under basic conditions, as demonstrated in analogous syntheses of related compounds . The electron-withdrawing nitro and trifluoromethyl groups enhance the electrophilicity of the aromatic ring, facilitating such reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O8/c1-24-10(18)9(11(19)25-2)8-6(16(20)21)3-5(12(13,14)15)4-7(8)17(22)23/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMZBBUTIMVZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Synthesis :

    • The starting material, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, is prepared via sequential nitration of 4-(trifluoromethyl)chlorobenzene. Nitration at positions 2 and 6 is directed by the electron-withdrawing trifluoromethyl group (meta-directing).
    • Nitration Conditions :
      • First nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C.
      • Second nitration: Fuming HNO₃ at 50°C.
  • Malonate Introduction :

    • The chlorinated intermediate reacts with dimethyl malonate’s enolate, generated using a strong base (e.g., NaH or KOtBu).
    • Reaction Setup :
      • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
      • Temperature: 0°C to room temperature.
      • Duration: 16–24 hours.
  • Workup and Purification :

    • The crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization or column chromatography.

Key Data :

Parameter Value Source
Yield ~70–85% (estimated)
Melting Point 101–103°C
Purity >95% (HPLC)

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed couplings offer a regioselective pathway for introducing the malonate group. This method is advantageous for avoiding harsh nitration conditions post-malonate attachment.

Suzuki-Miyaura Coupling Adaptation

  • Aryl Halide Preparation :

    • 2,6-Dinitro-4-(trifluoromethyl)phenylboronic acid is synthesized via borylation of the corresponding bromide.
  • Coupling with Malonate Derivatives :

    • The boronic acid reacts with dimethyl malonate-derived electrophiles (e.g., methyl malonyl chloride) under Pd(PPh₃)₄ catalysis.
    • Conditions :
      • Base: K₂CO₃.
      • Solvent: Dioxane/water (4:1).
      • Temperature: 80–100°C.

Advantages :

  • Higher functional group tolerance.
  • Avoids over-nitration risks.

Limitations :

  • Requires pre-functionalized boronic acids, increasing synthetic steps.

Sequential Nitration and Esterification

This two-step strategy first constructs the nitro-substituted aromatic core, followed by malonate esterification.

Step 1: Nitration of 4-(Trifluoromethyl)phenylmalonic Acid

  • Malonic Acid Synthesis :

    • 4-(Trifluoromethyl)phenylacetic acid undergoes condensation with diethyl carbonate to form the malonic acid derivative.
  • Nitration :

    • Directed by the trifluoromethyl group, nitration introduces nitro groups at positions 2 and 6.
    • Nitrating Agent : Mixed HNO₃/H₂SO₄ (1:3 ratio).
    • Temperature Control : 0°C to prevent decarboxylation.

Step 2: Esterification

  • The nitrated malonic acid is esterified with methanol using H₂SO₄ as a catalyst.
  • Conditions :
    • Reflux for 6–8 hours.
    • Yield: ~80% (estimated).

Challenges :

  • Decarboxylation during nitration necessitates precise temperature control.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Challenges
Nucleophilic Substitution 70–85 >95 High Halogenated precursor synthesis
Palladium Coupling 60–75 90–95 Moderate Boronic acid availability
Sequential Nitration 65–80 85–90 Moderate Decarboxylation risk

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route is preferred due to:

  • Availability of Chlorinated Intermediates : Commercial access to 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.
  • Minimal Byproducts : High atom economy compared to coupling methods.
  • Cost-Effectiveness : Lower catalyst costs versus palladium-based approaches.

Optimization Strategies :

  • Recycling solvents (THF, DMF) to reduce waste.
  • Automated temperature control during nitration.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biochemical pathways, depending on the context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate with analogous compounds, focusing on substituent effects, functional group variations, and applications.

Substituent Effects on Reactivity and Stability

  • Dimethyl 2-(4-Fluoro-2-Nitrophenyl)Malonate (1b)

    • Substituents : 4-fluoro, 2-nitro.
    • Synthesis : Prepared via SNAr using 2,5-difluoronitrobenzene and dimethyl malonate under potassium carbonate/DMF conditions .
    • Comparison : The fluorine atom at position 4 is less electron-withdrawing than -CF₃, reducing the ring’s electrophilicity. This may necessitate harsher reaction conditions compared to the trifluoromethyl analog.
  • Dimethyl 2-(4-Chloro-2-Nitrophenyl)Malonate (1c)

    • Substituents : 4-chloro, 2-nitro.
    • Synthesis : Similar to 1b, using 4-chloro-1-fluoro-2-nitrobenzene .
    • Comparison : The chloro group (-Cl) is moderately electron-withdrawing but less so than -CF₃. Chloro-substituted derivatives may exhibit intermediate reactivity in SNAr or cyclization reactions.
  • Target Compound : The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) likely enhances the malonate’s stability and directs regioselectivity in subsequent reactions (e.g., cyclizations or nucleophilic attacks).

Functional Group Variations: Ester vs. Amide Derivatives

  • Flumetralin (N-(2-Chloro-6-Fluorobenzyl)-N-Ethyl-α,α,α-Trifluoro-2,6-Dinitro-p-Toluidine)
    • Structure : Shares the 2,6-dinitro-4-(trifluoromethyl)phenyl core but features an amide group instead of a malonate ester.
    • Application : Registered as a plant growth regulator, highlighting the bioactivity of the nitro-CF₃-phenyl motif .
    • Comparison : The amide group in flumetralin confers greater hydrolytic stability compared to the labile ester groups in the target compound. This difference may influence their respective roles as end-use agrochemicals (flumetralin) versus synthetic intermediates (malonate ester).

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Application/Notes
This compound C₁₂H₉F₃N₂O₈ 366.21 g/mol 2,6-NO₂, 4-CF₃ Ester Synthetic intermediate (inferred)
Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate (1b) C₁₁H₁₀FNO₆ 279.20 g/mol 4-F, 2-NO₂ Ester SNAr model compound
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate (1c) C₁₁H₁₀ClNO₆ 295.66 g/mol 4-Cl, 2-NO₂ Ester SNAr model compound
Flumetralin C₁₆H₁₂ClF₄N₃O₄ 429.73 g/mol 2,6-NO₂, 4-CF₃, chloro/fluoro benzyl Amide Plant growth regulator
Diethyl 2-{[5-(2-chlorophenyl)-2-furyl]methylene}malonate C₁₈H₁₇ClO₅ 348.78 g/mol 2-chlorophenyl, furyl Ester Heterocyclic synthesis intermediate

Key Research Findings

Synthetic Pathways : The target compound and its analogs (1b, 1c) are synthesized via SNAr, with reactivity modulated by substituent electronics. Stronger electron-withdrawing groups (e.g., -CF₃) enhance reaction efficiency .

Functional Group Impact : Ester groups in malonates offer versatility as synthetic intermediates, whereas amides (e.g., flumetralin) prioritize stability for end-use applications .

Biological Activity

Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate is a synthetic compound with notable biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉F₃N₂O₈
  • Molecular Weight : 366.20 g/mol
  • Functional Groups : Contains dinitro and trifluoromethyl substituents which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell viability and proliferation.
  • Reactive Intermediates : The nitro groups can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains:

  • In Vitro Studies :
    • Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MICs) reported at 25.9 µM.
    • Exhibited bactericidal activity as indicated by the minimum bactericidal concentration (MBC) values being equal to MIC values .
Bacterial StrainMIC (µM)MBC (µM)
Staphylococcus aureus25.925.9
MRSA12.912.9

Anti-inflammatory Potential

Research indicates that the compound may influence inflammatory pathways:

  • NF-κB Modulation : Certain derivatives showed varying effects on NF-κB activity, suggesting potential anti-inflammatory properties .
  • Cell Viability Assays : In studies measuring cell viability, the compound demonstrated a significant decrease in viability at concentrations correlating with its MIC values, indicating possible cytotoxic effects on inflammatory cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A comprehensive study evaluated the antimicrobial efficacy of various derivatives of dimethyl malonates including the target compound. It confirmed significant activity against both standard and resistant strains of bacteria.
    • The study highlighted that compounds with a trifluoromethyl moiety exhibited enhanced antistaphylococcal activity compared to non-fluorinated analogs .
  • Anti-inflammatory Activity Investigation :
    • Another research focused on the anti-inflammatory potential revealed that specific substitutions on the phenyl ring could modulate the pro-inflammatory responses mediated by NF-κB.
    • The findings suggested that certain structural modifications could enhance or diminish the anti-inflammatory effects of similar compounds .

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